4,4-Dimethylisochroman-1,3-dione
Description
Historical Context and Evolution of Isochroman-1,3-dione Research
Research into cyclic diones has a long history, with early investigations focusing on readily accessible structures like cyclohexane-1,3-dione, which was initially synthesized via the semi-hydrogenation of resorcinol. wikipedia.org The exploration of related heterocyclic systems followed, with the synthesis of isochroman-1,4-dione (B1610725) from indane-1,3-dione being reported as early as 1966. mdpi.com
The focus on the isochroman-1,3-dione scaffold itself has often been driven by its appearance in natural products and its utility in their synthesis. For example, the synthesis of (±)Sclerin, a plant growth-regulating fungal metabolite with a substituted isochroman-1,3-dione core, was achieved through the ozonolysis of a 2-benzylidene-indanone derivative. oup.com This highlights a common synthetic strategy where the isochroman-1,3-dione ring system is constructed from other cyclic precursors. While the specific history of 4,4-Dimethylisochroman-1,3-dione is not extensively documented in seminal literature, its existence as a synthetic building block is noted in chemical catalogues. chemsrc.combldpharm.com The evolution of research in this area has generally progressed from the synthesis and study of the parent systems to the exploration of substituted derivatives to fine-tune their chemical and physical properties for specific applications.
Structural Features and Chemical Relevance of Cyclic 1,3-Diones in Complex Chemical Systems
The chemical behavior of this compound is largely dictated by the cyclic 1,3-dione motif. This structural feature is common to a range of important chemical building blocks, including cyclopentane-1,3-dione and cyclohexane-1,3-dione. mdpi.comresearchgate.net
A key characteristic of 1,3-diones is their existence in a tautomeric equilibrium between the diketo and enol forms. In solution, compounds like 1,3-cyclohexanedione (B196179) exist predominantly as the enol tautomer, which influences their reactivity. wikipedia.org This enolic form possesses an acidic proton, making these compounds surprisingly acidic for ketones (e.g., the pKa of 1,3-cyclohexanedione is 5.26). wikipedia.org This acidity allows for the ready formation of enolates, which are potent nucleophiles in a variety of carbon-carbon bond-forming reactions.
The methylene (B1212753) group situated between the two carbonyls in related diones like indane-1,3-dione is highly activated, making it a prime site for condensation reactions such as the Knoevenagel condensation. mdpi.com Although the 4,4-dimethyl substitution in this compound blocks reactivity at this specific position, the fundamental reactivity of the anhydride (B1165640) and carbonyl groups remains. The anhydride linkage is susceptible to nucleophilic attack, allowing for ring-opening reactions to form derivatives of homophthalic acid (2-carboxyphenylacetic acid).
The versatility of the cyclic 1,3-dione core makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, herbicides, and natural products. google.comwikipedia.org
Table 1: Physicochemical Properties of this compound Below is an interactive table summarizing the key properties of the title compound.
| Property | Value | Reference |
| CAS Number | 31952-55-3 | chemsrc.comchem960.com |
| Molecular Formula | C₁₁H₁₀O₃ | chemsrc.comchem960.com |
| Molecular Weight | 190.195 g/mol | chemsrc.com |
| Monoisotopic Mass | 190.062994177 g/mol | chem960.com |
| Heavy Atom Count | 14 | chem960.com |
| Hydrogen Bond Acceptor Count | 3 | chem960.com |
| Rotatable Bond Count | 0 | chem960.com |
| Complexity | 280 | chem960.com |
Overview of Current Research Trajectories and Future Prospects for this compound
While specific research on this compound is not widespread, the future prospects for this compound can be inferred from the extensive research into structurally related molecules. The isochroman-1,3-dione scaffold is a close analog of isoindoline-1,3-dione (phthalimide), a "privileged" structure in medicinal chemistry found in numerous compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and acetylcholinesterase inhibitory effects. nih.govnih.govmdpi.com
Medicinal Chemistry: A significant future trajectory for this compound is its use as a synthetic intermediate in medicinal chemistry. The anhydride ring can be opened by various nucleophiles (e.g., amines, alcohols) to generate a library of substituted homophthalic acid derivatives. These derivatives can then be further modified to create novel drug candidates. The dimethyl substitution at the 4-position provides steric bulk, which can be exploited to influence the conformation and binding properties of the final molecules. Following the strategy for designing acetylcholinesterase inhibitors, where a phthalimide (B116566) moiety interacts with the peripheral anionic site of the enzyme, the isochroman-1,3-dione core could be explored for similar purposes. nih.gov
Materials Science: In materials science, cyclic anhydrides are common monomers for the synthesis of polyesters and polyamides. The defined, rigid structure of this compound could be incorporated into polymers to impart specific thermal or mechanical properties. Furthermore, the indane-1,3-dione scaffold, a close relative, has been used to create molecules for organic electronics and photopolymerization. mdpi.com Future research could investigate whether the electronic properties of the isochroman-1,3-dione core, modulated by the dimethyl groups, could be harnessed for applications in organic light-emitting diodes (OLEDs) or as photosensitizers, similar to its carbocyclic analogs. mdpi.com The development of novel synthetic routes and the exploration of its reactivity in polymerization and multicomponent reactions are likely avenues for future investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylisochromene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-11(2)8-6-4-3-5-7(8)9(12)14-10(11)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUOWARHXCWCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341842 | |
| Record name | 4,4-Dimethylisochroman-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31952-55-3 | |
| Record name | 4,4-Dimethylisochroman-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4,4 Dimethylisochroman 1,3 Dione and Its Functionalized Derivatives
Classical and Established Synthetic Routes to Isochroman-1,3-dione Frameworks
The foundational methods for constructing the isochroman-1,3-dione ring system have traditionally relied on cyclization and multi-step synthetic sequences.
Cyclization Reactions and Annulation Strategies for Dione (B5365651) Ring Formation
A prominent classical route to the isochroman-1,3-dione core involves the acylation of homophthalic anhydride (B1165640). The reaction with aliphatic or aryl acid anhydrides or acid chlorides in the presence of a suitable base leads to the formation of 4-acylisochroman-1,3-diones. researchgate.netresearchgate.net The structure of these resulting diones has been confirmed through various spectroscopic methods, including 1H, 13C, and 17O NMR spectrometry. researchgate.net In solution, these 4-acyl derivatives can exist as an exocyclic enolic tautomer. researchgate.net
Cyclization reactions are a fundamental strategy in organic synthesis for building cyclic frameworks. nih.gov In the context of isochroman-1,3-dione synthesis, intramolecular cyclization of a suitably substituted precursor, such as a derivative of 2-carboxyphenylacetic acid, represents a viable, though less common, approach. Annulation strategies, where the dione ring is constructed onto an existing aromatic system, are also a key feature of classical syntheses in this family of compounds.
Multi-Step Synthesis Approaches for Substituted Isochroman-1,3-diones
The synthesis of complex organic molecules often necessitates multi-step reaction sequences, and the preparation of substituted isochroman-1,3-diones is no exception. A notable example is the synthesis of the natural product (–)-oxomaritidine, which was accomplished through a seven-step continuous flow process, highlighting a modern application of multi-step synthesis. syrris.jp This approach allows for the sequential introduction of functional groups and the careful construction of the target molecule.
For substituted isochroman-1,3-diones, a multi-step approach might involve the initial synthesis of a substituted homophthalic acid or anhydride, followed by cyclization. For instance, the synthesis of 4-(1-hydroxypropyl)isochroman-1,3-dione was achieved by reacting homophthalic anhydride with propionic anhydride in the presence of pyridine (B92270). researchgate.net This multi-step process allows for the controlled introduction of substituents onto the isochroman-1,3-dione core.
Modern Approaches and Catalytic Methods for 4,4-Dimethylisochroman-1,3-dione Synthesis
While specific literature on the synthesis of this compound is scarce, modern catalytic methods applied to related heterocyclic systems, such as isoindoline-1,3-diones, offer valuable insights into potential synthetic strategies.
Transition Metal-Catalyzed Processes in Dione Synthesis
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. For the closely related isoindolinone scaffold, a variety of transition metals, including palladium, rhodium, and cobalt, have been employed. nih.gov For example, palladium-catalyzed isocyanide insertion-cyclization of N-methoxy benzamides has been used to synthesize 3-imino-isoindolinones. nih.gov Rhodium(III)-catalyzed three-component reactions of benzoyl chloride derivatives, 2-aminophenols, and alkenes provide a single-step route to substituted isoindolinones. nih.gov These methodologies, which involve the formation of new carbon-carbon bonds under catalytic conditions, could potentially be adapted for the synthesis of isochroman-1,3-diones.
Organocatalytic and Metal-Free Synthetic Pathways
Organocatalysis has emerged as a powerful, environmentally friendly alternative to metal-based catalysis. The use of small organic molecules to catalyze reactions offers high levels of stereoselectivity. For instance, the highly enantioselective organocatalytic synthesis of 3-difluoroalkyl substituted 3-hydroxyoxindoles has been reported, demonstrating the utility of this approach in creating complex, stereodefined heterocyclic molecules. nih.gov
Metal-free synthetic routes are also of significant interest. A metal-free method for the synthesis of 3-aryl isoindolinones has been developed using trifluoromethanesulfonic acid (TfOH) to catalyze the aromatic C-H functionalization of electron-rich arenes with 2-formylbenzonitriles. researchgate.net This approach allows for the formation of two new bonds in a single step with good to high yields and regioselectivities.
One-Pot and Cascade Reactions for Efficient Dione Annulation
One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. Several one-pot methods have been developed for the synthesis of isoindoline-1,3-dione derivatives. For example, novel isoindoline-1,3-diones containing a 1,2,4-triazole (B32235) moiety have been synthesized via a one-pot reaction, with some of the resulting compounds showing promising biological activity. nih.gov Another example is the one-pot, three-component synthesis of thioalkylated benzimidazole-based isoindoline-1,3-diones using acetic acid as a catalyst. researchgate.net
A recent study reported a tandem aerobic oxidation of 4-bromoisochroman-3-one that proceeds through an isochromane-3,4-dione intermediate. This intermediate can then undergo an in-situ Diels-Alder reaction with various dienophiles to construct bridged polycyclic lactones in a cascade fashion. nih.gov This strategy highlights a modern approach to building molecular complexity from the isochroman-dione core.
The following table summarizes the reaction conditions for a one-pot synthesis of novel isoindoline-1,3-dione derivatives bearing a 1,2,4-triazole moiety.
| Entry | Reactants | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Phthalic anhydride, 3-amino-1,2,4-triazole, Alkyl/Aryl halide | DMF | K2CO3 | 4-6 | 75-92 |
| 2 | Tetrachlorophthalic anhydride, 3-amino-1,2,4-triazole, Alkyl/Aryl halide | DMF | K2CO3 | 5-7 | 78-95 |
This table is a representative example based on the synthesis of related isoindoline-1,3-dione derivatives and is intended to illustrate the conditions for one-pot synthetic methodologies.
Regioselectivity and Stereoselectivity in this compound Synthesis
The synthesis of isochroman-1,3-diones and their derivatives often involves cyclization reactions where regioselectivity is a key consideration, particularly when using substituted precursors. Regioselectivity determines the orientation of the cyclization and the final position of substituents on the heterocyclic ring. In the context of this compound, the primary synthetic routes typically ensure inherent regioselectivity due to the nature of the starting materials. The formation of the isochroman-1,3-dione core itself, which is a cyclic anhydride of o-carboxyphenylacetic acid, dictates the placement of the carbonyl groups and the oxygen heteroatom.
While the synthesis of the parent isochroman-1,3-dione skeleton is well-established, specific literature detailing the stereoselectivity in the synthesis of 4,4-disubstituted derivatives like this compound is not extensively covered in readily available research. However, general principles of stereoselective synthesis can be applied to understand potential synthetic challenges and strategies. The introduction of the two methyl groups at the C4 position creates a quaternary stereocenter. If the synthesis proceeds through a pathway involving the formation of this center, stereocontrol would be a critical factor, though in the case of two identical substituents like methyl groups, this particular molecule is achiral.
For the synthesis of functionalized derivatives of this compound where other stereocenters might be introduced, or if the methyl groups were different, stereoselectivity would become a paramount concern. Methodologies for stereoselective synthesis in similar heterocyclic systems often rely on chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions. For instance, the stereoselective synthesis of related compounds like 3-methyleneisoindolin-1-ones has been achieved with high stereoselectivity using base-catalyzed intermolecular reactions. nih.gov Such strategies could potentially be adapted for the synthesis of chiral derivatives of this compound.
The development of methodologies for the regioselective synthesis of other heterocyclic systems, such as isoxazoles from β-enamino diketones, highlights how reaction conditions and substrate structure can be manipulated to control regiochemical outcomes. rsc.org These principles underscore the importance of careful planning in the synthesis of complex heterocyclic molecules.
Comparative Analysis of Synthetic Strategies for Related Cyclic 1,3-Diones
The synthesis of cyclic 1,3-diones is a cornerstone of organic synthesis, providing access to versatile building blocks for a wide range of applications. mdpi.comnih.gov A comparative analysis of the synthetic strategies for indane-1,3-dione, cyclopentane-1,3-dione, and cyclohexanedione reveals both common principles and distinct approaches tailored to the specific ring system.
Indane-1,3-dione: The synthesis of indane-1,3-dione and its derivatives often starts from phthalic acid derivatives. mdpi.com For instance, the condensation of phthalic anhydride with reagents like diethyl malonate or ethyl acetoacetate (B1235776) provides a direct route to the indane-1,3-dione core. mdpi.com The reactivity and the synthetic route can be influenced by the substituents on the phthalic anhydride. mdpi.com The presence of the activated methylene (B1212753) group between the two carbonyls makes indane-1,3-dione a valuable precursor for Knoevenagel condensations and the synthesis of push-pull chromophores. researchgate.net
Cyclopentane-1,3-dione: Synthetic routes to cyclopentane-1,3-diones often employ Dieckmann-type cyclizations of succinic acid esters or related compounds. For example, the synthesis of 2-methylcyclopentane-1,3-dione can be achieved from diethyl propionyl-succinate through cyclization, saponification, and decarboxylation steps. google.com Another approach involves the cyclization of keto esters followed by hydrolysis and decarboxylation. orgsyn.org The synthesis of functionalized cyclopentane-1,3-diones can also be achieved through Michael addition to cyclopent-4-ene-1,3-dione. rsc.orgnih.gov
Cyclohexane-1,3-dione: The synthesis of cyclohexane-1,3-dione often involves the partial hydrogenation of resorcinol. wikipedia.org Derivatives of cyclohexane-1,3-dione are critical intermediates in the synthesis of various bioactive molecules. organic-chemistry.org A notable method for synthesizing cyclohexane-1,3-dione derivatives is the consecutive Michael-Claisen cyclization process, which allows for the use of acetone (B3395972) and its derivatives as starting materials. organic-chemistry.org This method has been shown to be highly regioselective. organic-chemistry.org The self-condensation of diethyl succinate (B1194679) can lead to 2,5-dicarbethoxy-1,4-cyclohexanedione, which can then be hydrolyzed and decarboxylated to give 1,4-cyclohexanedione, a related isomer. orgsyn.orgchemicalbook.com
The following table provides a comparative overview of the synthetic strategies for these cyclic 1,3-diones.
Table 1: Comparative Synthetic Strategies for Cyclic 1,3-Diones
| Compound | Common Starting Materials | Key Synthetic Reactions | Notes |
|---|---|---|---|
| Indane-1,3-dione | Phthalic anhydride, Phthalic acid esters | Claisen-type condensation, Knoevenagel condensation | Synthesis is often a one-pot reaction from readily available precursors. mdpi.com |
| Cyclopentane-1,3-dione | Diethyl succinate derivatives, Keto esters, Cyclopent-4-ene-1,3-dione | Dieckmann condensation, Michael addition | Multi-step synthesis is common, often involving cyclization followed by hydrolysis and decarboxylation. google.comorgsyn.org |
| Cyclohexane-1,3-dione | Resorcinol, Acetone and α,β-unsaturated esters | Hydrogenation, Michael-Claisen cyclization | Can be synthesized from simple, inexpensive starting materials. wikipedia.orgorganic-chemistry.org |
The choice of synthetic strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. While the synthesis of this compound shares the principle of intramolecular cyclization with these examples, its specific synthesis from o-carboxyphenylacetic acid derivatives sets it apart. The gem-dimethyl group at the 4-position would likely be introduced either through the use of a appropriately substituted precursor or by alkylation of an enolate intermediate, a common strategy in the chemistry of dicarbonyl compounds.
Reactivity and Sophisticated Chemical Transformations of 4,4 Dimethylisochroman 1,3 Dione
Electrophilic and Nucleophilic Reactions at the Active Methylene (B1212753) and Carbonyl Centers
The reactivity of 4,4-dimethylisochroman-1,3-dione is significantly influenced by the presence of two carbonyl groups and an adjacent methylene group within the heterocyclic ring. The carbon atoms of the carbonyl groups are electrophilic, making them susceptible to attack by nucleophiles. ox.ac.uk This reactivity is fundamental to a variety of addition and condensation reactions.
Conversely, the methylene group positioned between the two carbonyl groups (the α-carbon) is not a classical active methylene group in the same vein as those in 1,3-dicarbonyl compounds like malonic esters or acetylacetone. In this compound, this position is part of the aromatic ring system and lacks acidic protons. Therefore, it does not readily undergo deprotonation to form a stable carbanion for subsequent reactions. Instead, reactivity at this position would involve electrophilic aromatic substitution, which will be discussed in the subsequent sections.
Nucleophilic attack on the carbonyl carbons can lead to ring-opening of the anhydride (B1165640). This is a characteristic reaction of cyclic anhydrides, where nucleophiles such as alcohols, amines, or water can react to form the corresponding mono-ester, mono-amide, or dicarboxylic acid derivatives, respectively. The gem-dimethyl group at the 4-position can sterically hinder the approach of bulky nucleophiles to the adjacent carbonyl group.
Directed Functionalization of the Isochroman (B46142) Skeleton
Functionalization of the isochroman skeleton of this compound can be achieved through various strategies, targeting either the aromatic ring or the heterocyclic portion of the molecule.
The aromatic ring of this compound can undergo electrophilic halogenation. The substitution pattern is directed by the existing substituents on the benzene (B151609) ring. The ether oxygen and the alkyl groups are activating and ortho-, para-directing. However, the anhydride moiety is deactivating. The interplay of these directing effects will determine the regioselectivity of the halogenation.
While specific halogenation studies on this compound are not extensively documented in the provided search results, general methods for the halogenation of similar aromatic systems are well-established. For instance, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst can be employed for bromination and chlorination, respectively. researchgate.net
Fluorination can be achieved using specialized electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF4).
A unified strategy for the α-halogenation of 1,3-dicarbonyl compounds has been developed using tetraethylammonium (B1195904) halides (Et₄NX, where X = Cl, Br, I) mediated by an iodine(III) reagent. organic-chemistry.org Although this compound itself does not have an active methylene group for direct α-halogenation in the same manner, this methodology highlights modern approaches to halogenating related dicarbonyl systems. organic-chemistry.org
Alkylation: The aromatic ring of this compound can be alkylated via Friedel-Crafts alkylation. nih.govnih.gov This electrophilic aromatic substitution reaction involves the reaction of an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govnih.gov The position of alkylation will be influenced by the directing effects of the substituents on the aromatic ring. It is important to note that Friedel-Crafts alkylations are prone to polyalkylation and carbocation rearrangements. rsc.org
Acylation: Similarly, Friedel-Crafts acylation can introduce an acyl group onto the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst. nih.govnih.gov A significant advantage of acylation over alkylation is that the resulting acyl group is deactivating, which generally prevents further acylation reactions. organic-chemistry.org
Arylation: The introduction of an aryl group onto the aromatic skeleton can be achieved through cross-coupling reactions, such as the Suzuki or Negishi coupling. These reactions would typically require prior functionalization of the aromatic ring with a halide or a boronic acid/ester. A recent development in this area is a triple radical sorting strategy for the direct aryl-alkylation of unactivated alkenes, which could potentially be adapted for the functionalization of derivatives of this compound. msu.edu
The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly modify the electronic properties and reactivity of the this compound scaffold.
Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO₂) or cyano (-CN) groups, can be introduced onto the aromatic ring through electrophilic aromatic substitution reactions. studypug.com For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. The presence of EWGs generally deactivates the aromatic ring towards further electrophilic substitution. nih.gov
Electron-Donating Groups (EDGs): EDGs, such as amino (-NH₂) or hydroxyl (-OH) groups, can be introduced or modified on the aromatic ring. studypug.com For example, a nitro group can be reduced to an amino group. EDGs activate the aromatic ring, making it more susceptible to electrophilic attack. nih.gov The table below summarizes common EWGs and EDGs. studypug.comnih.gov
| Group Type | Examples | Effect on Aromatic Ring |
| Electron-Withdrawing Groups (EWGs) | -NO₂, -CN, -SO₃H, -CHO, -COR, -COOH, -COOR, -CF₃ | Deactivating, generally meta-directing (except for halogens) |
| Electron-Donating Groups (EDGs) | -NH₂, -NHR, -NR₂, -OH, -OR, -R (alkyl), -C₆H₅ | Activating, ortho-, para-directing |
Condensation Reactions and C-C Bond Forming Processes of this compound (e.g., Knoevenagel-type)
The carbonyl groups of this compound are potential sites for condensation reactions. A prominent example is the Knoevenagel condensation, which involves the reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com While this compound itself does not possess an active methylene group, its carbonyl groups can react with external active methylene compounds.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org The product is typically an α,β-unsaturated dicarbonyl compound. sigmaaldrich.com Various catalysts, often weakly basic amines like piperidine (B6355638) or pyridine (B92270), are used to facilitate the reaction. wikipedia.org The Doebner modification of the Knoevenagel condensation uses pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it is often accompanied by decarboxylation. organic-chemistry.orgwikipedia.org
Structurally similar cyclic diones, such as indane-1,3-dione, readily undergo Knoevenagel condensation with various aldehydes and ketones. This suggests that this compound would also be a suitable substrate for such C-C bond-forming reactions at its carbonyl positions, leading to a diverse range of functionalized derivatives. For instance, sequential Knoevenagel condensation followed by cyclization has been used to synthesize indene (B144670) and benzofulvene derivatives. nih.gov
Cycloaddition, Cycloelimination, and Rearrangement Reactions Involving the Dione (B5365651) Moiety
Cycloaddition Reactions: These reactions involve the formation of a cyclic product from two or more unsaturated molecules. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. libretexts.org In principle, derivatives of this compound containing a diene or a dienophile could undergo such reactions. libretexts.org Other types of cycloadditions, such as [2+2] and [4+3] cycloadditions, could also be envisioned with suitably functionalized derivatives. rsc.orglibretexts.org 1,3-Dipolar cycloadditions are another class of reactions that could potentially be employed. youtube.com
Cycloelimination Reactions: These are the reverse of cycloaddition reactions, where a cyclic molecule fragments into two or more smaller molecules.
Rearrangement Reactions: The isochroman-1,3-dione skeleton could potentially undergo various rearrangement reactions under specific conditions. For example, treatment of related ketones with base can lead to the Favorskii rearrangement. msu.edu Other named rearrangements like the Beckmann or Claisen rearrangements could be possible with appropriately substituted derivatives of this compound. byjus.com The Baeyer-Villiger oxidation is a rearrangement where a ketone is converted to an ester, which could be a potential transformation for the carbonyl groups in the dione moiety. wiley-vch.de
Oxidation and Reduction Chemistry of Isochroman-1,3-dione Derivatives in Synthetic Pathways
The reactivity of the dicarbonyl functionality within the this compound framework allows for a range of oxidation and reduction transformations. These reactions are pivotal for the structural modification of the heterocyclic core and for the synthesis of more complex molecular architectures.
While specific literature detailing the oxidation and reduction of this compound is not extensively available, the chemical behavior of analogous 1,3-dicarbonyl compounds, such as indane-1,3-diones and other cyclic anhydrides, provides a basis for predicting its reactivity. The principles governing the transformation of these related structures can be extrapolated to understand the potential synthetic pathways involving this compound.
Reduction Reactions:
The reduction of the carbonyl groups in this compound can lead to a variety of products, including lactols, diols, and fully reduced isochroman systems. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.
Commonly employed reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and would be expected to selectively reduce one of the carbonyl groups to a hydroxyl group, potentially leading to the formation of a lactol intermediate. Further reduction might then yield a diol. Lithium aluminum hydride, being a much stronger reducing agent, would likely reduce both carbonyl groups to afford the corresponding diol or even lead to the complete reduction of the heterocyclic ring under more forcing conditions.
Table 1: Predicted Products from the Reduction of this compound
| Reducing Agent | Predicted Major Product(s) | Potential Reaction Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 4,4-Dimethyl-1-hydroxyisochroman-3-one (lactol) | Methanol, Room Temperature |
Oxidation Reactions:
The oxidation of the this compound scaffold is less commonly explored. Given the already high oxidation state of the carbonyl carbons, further oxidation would likely target other positions on the molecule, such as the benzylic position or the aromatic ring itself, depending on the oxidant used.
For instance, strong oxidizing agents could potentially cleave the aromatic ring or oxidize the benzylic methylene group if present in a related derivative. However, for this compound itself, the primary sites for oxidation, other than potential ring-opening reactions, are limited.
It is important to note that the gem-dimethyl group at the 4-position can influence the reactivity of the adjacent carbonyl group through steric hindrance, potentially leading to regioselective transformations.
Detailed Research Findings:
Currently, there is a notable lack of specific published research focusing exclusively on the oxidation and reduction chemistry of this compound. Studies on related isochroman and phthalide (B148349) systems indicate that these reactions are feasible and synthetically useful. For example, the reduction of phthalic anhydrides is a well-established method for the synthesis of phthalides and related diols. Similarly, the oxidation of isochromans to isochromanones is a known transformation. clockss.org The ozonolysis of related indanone derivatives to form hydroxyisochroman-1,3-diones also points to the susceptibility of the core structure to oxidative cleavage under specific conditions.
Further research is required to fully elucidate the specific pathways and to develop optimized conditions for the selective oxidation and reduction of this compound. Such studies would be valuable for expanding the synthetic utility of this compound and for accessing novel derivatives with potentially interesting biological or material properties.
In Depth Mechanistic Investigations of Reactions Involving 4,4 Dimethylisochroman 1,3 Dione
Elucidation of Reaction Pathways, Intermediates, and Transition States
In many reactions, diones can react through different pathways, leading to a mixture of products. The distribution of these products is often determined by whether the reaction is under kinetic or thermodynamic control. libretexts.orglibretexts.org
Kinetic Control: At lower temperatures, reactions are typically irreversible. The major product formed is the one that proceeds through the transition state with the lowest activation energy, meaning it forms the fastest. pressbooks.pubmasterorganicchemistry.com This product is known as the kinetic product.
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. Under these conditions, the most stable product, which corresponds to the lowest energy state, will be the major product, regardless of the activation energy required to form it. pressbooks.pubmasterorganicchemistry.com This is the thermodynamic product.
The specific intermediates and transition states in reactions of 4,4-Dimethylisochroman-1,3-dione depend on the reaction type. For instance, in reactions involving nucleophilic attack on one of the carbonyl groups, a tetrahedral intermediate is expected. The stability of this intermediate and the energies of the subsequent transition states will dictate the reaction's progress. In reactions like the Knoevenagel condensation, which is common for 1,3-dicarbonyl compounds, the reaction proceeds through the formation of an enolate intermediate. nih.gov The stability of this enolate is enhanced by the two electron-withdrawing carbonyl groups.
Characterization of Reaction Intermediates and Transient Species
The direct observation and characterization of reaction intermediates are challenging due to their short lifetimes. However, various spectroscopic and analytical techniques can provide crucial information about these transient species.
In the palladium-catalyzed diamination of dienes, a key four-membered Pd(II) complex was proposed as an intermediate. nih.gov Evidence for this intermediate was obtained through NMR spectroscopy, which allowed for its detection. This intermediate is formed by the insertion of the Pd(0) catalyst into the N-N bond of the nitrogen source. nih.gov The characterization of such intermediates is vital for validating proposed reaction mechanisms.
Further validation of this Pd(II) intermediate came from experiments where it was generated through an alternative route. Reacting a dilithium (B8592608) salt of di-tert-butylurea with a Pd(OAc)2-PPh3 mixture also produced a species capable of diaminating a diene, supporting the proposed catalytic pathway. nih.gov
In other systems, the nature of intermediates can be inferred from the reaction products and by decomposing the reaction into elementary steps. For instance, in a multicomponent reaction involving indane-1,3-dione, an aldehyde, and an amine, the reaction could be broken down into two steps, confirming that both possible initial condensations (dione-aldehyde and aldehyde-amine) could lead to the final product. nih.gov
Techniques for characterizing intermediates include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used at low temperatures to slow down reactions and observe transient species.
Mass Spectrometry: Can detect the mass of intermediates, often by using techniques like electrospray ionization (ESI-MS).
Infrared (IR) and UV-Vis Spectroscopy: Can provide information about the functional groups and electronic structure of intermediates.
Kinetic Studies and Reaction Rate Analysis of Dione (B5365651) Transformations
Kinetic studies are essential for understanding the rates of chemical reactions and for elucidating reaction mechanisms. By measuring how the concentration of reactants and products changes over time, one can determine the rate law for a reaction, which provides information about the species involved in the rate-determining step.
For the Pd(PPh3)4-catalyzed diamination of dienes, kinetic studies using 1H NMR spectroscopy revealed important details about the reaction mechanism. nih.gov The reaction was found to be first-order in the total palladium catalyst concentration and inverse first-order in the concentration of the PPh3 ligand. This inverse dependence on ligand concentration suggests that a ligand must dissociate from the metal center to generate the active catalytic species. nih.gov
Furthermore, the reaction order with respect to the other reactants depended on their reactivity.
For reactive dienes, the reaction was first-order in the nitrogen source (di-tert-butyldiaziridinone) and zero-order in the diene. This indicates that the reaction of the catalyst with the nitrogen source is the rate-determining step.
For less reactive olefins, the rate was less dependent on the olefin concentration, suggesting a more complex interplay of factors. nih.gov
These kinetic data support a mechanism where the active catalyst, Pd(PPh3)2, is formed by the dissociation of PPh3 from Pd(PPh3)4. This active species then reacts with the nitrogen source in the rate-limiting step before reacting with the diene.
The following table presents a summary of the kinetic findings for the Pd-catalyzed diamination reaction:
| Reactant | Reaction Order | Implication | Reference |
| Total Pd Catalyst | First-order | The catalyst is directly involved in the rate-determining step. | nih.gov |
| PPh3 Ligand | Inverse first-order | Ligand dissociation is required to form the active catalyst. | nih.gov |
| Di-tert-butyldiaziridinone (for reactive dienes) | First-order | This reactant is involved in the rate-determining step. | nih.gov |
| Reactive Dienes | Zero-order | The diene is not involved in the rate-determining step. | nih.gov |
These detailed mechanistic and kinetic investigations provide a framework for understanding and predicting the behavior of this compound in various chemical transformations, paving the way for its application in targeted synthesis.
Advanced Spectroscopic Characterization and Structural Elucidation of 4,4 Dimethylisochroman 1,3 Dione and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 4,4-Dimethylisochroman-1,3-dione. youtube.comspringernature.com It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships within the molecule.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial but crucial information. In the ¹H NMR spectrum of a related compound, 1,3-dimethylbenzene, distinct signals are observed for the aromatic and methyl protons, with their integration values corresponding to the number of protons in each environment. docbrown.info Similarly, for this compound, the methyl groups would be expected to show a characteristic singlet peak due to their chemical equivalence, a phenomenon also observed in the ¹H NMR spectrum of methoxymethane where both methyl groups are equivalent. docbrown.info
Two-dimensional (2D) NMR techniques provide a more in-depth analysis of the molecular structure by correlating different nuclei. slideshare.netscribd.com
COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in establishing the connectivity of proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C atoms, providing a clear map of which proton is attached to which carbon. sdsu.edu Multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between ¹H and ¹³C atoms, typically over two to four bonds. scribd.com It is particularly valuable for identifying quaternary carbons and piecing together different molecular fragments. youtube.com The strength of HMBC correlations can sometimes provide conformational information, as 3J couplings in aromatic systems are often stronger than 2J couplings. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space interactions between protons that are in close proximity, providing crucial information about the three-dimensional structure and stereochemistry of the molecule.
These advanced NMR methods, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals in the spectra of this compound and its derivatives. science.gov
Isotopic labeling, the selective replacement of atoms with their isotopes (e.g., ¹³C, ¹⁵N, ²H), is a powerful strategy to enhance NMR sensitivity and to probe specific sites within a molecule. sigmaaldrich.comnih.gov While extensively used in biomolecular NMR to study proteins, the principles are applicable to smaller organic molecules for mechanistic and structural studies. sigmaaldrich.com
For instance, selective ¹³C labeling can be used to follow the course of a reaction and to elucidate reaction mechanisms by tracking the position of the label in the product. In structural studies, isotopic enrichment can help to resolve signal overlap and to confirm assignments, especially in complex molecules. nih.gov Uniform labeling with ¹³C and ¹⁵N is a common and cost-effective method for this purpose. sigmaaldrich.com Reverse labeling, where a ¹³C-enriched sample is grown in a medium with an unlabeled precursor, can also be employed to selectively unlabel certain residues. nih.gov While challenges like label scrambling can occur, various strategies have been developed to overcome these issues. nih.gov The development of diverse isotopically labeled compounds is crucial for advancing NMR-based structural biology. sigmaaldrich.com
Table 1: Key 2D NMR Techniques and Their Applications
| Technique | Correlation | Information Gained |
| COSY | ¹H-¹H | Identifies proton-proton coupling networks. sdsu.edu |
| HSQC | ¹H-¹³C (one-bond) | Correlates protons to their directly attached carbons. sdsu.edu |
| HMBC | ¹H-¹³C (multiple-bond) | Establishes long-range connectivity, crucial for identifying quaternary carbons and linking fragments. scribd.com |
| NOESY | ¹H-¹H (through-space) | Reveals spatial proximity of protons, aiding in stereochemical and conformational analysis. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. americanpharmaceuticalreview.comnih.gov Both techniques provide complementary information. For instance, in a study of a coumarin (B35378) derivative, both FT-IR and FT-Raman spectroscopy were used in conjunction with theoretical calculations to characterize its molecular structure. nih.gov
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Symmetric and Asymmetric Stretching | ~1750 - 1850 |
| C-O-C | Stretching | ~1000 - 1300 |
| Aromatic C=C | Stretching | ~1450 - 1600 |
| Aliphatic C-H | Stretching | ~2850 - 3000 |
| Aromatic C-H | Stretching | ~3000 - 3100 |
Note: These are approximate ranges and the actual values can be influenced by the specific molecular environment.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio of ions with very high accuracy, enabling the determination of the precise molecular formula of a compound. nih.govnih.gov This is a critical step in the identification and characterization of new molecules. Techniques like electrospray ionization (ESI) are often used to generate ions from the sample for analysis. pnnl.gov
For this compound, HRMS would provide an exact mass measurement, which can be used to confirm its elemental composition. Beyond molecular formula determination, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the atoms within the molecule, providing valuable structural information that complements the data obtained from NMR spectroscopy. The Orbitrap mass spectrometer, with its high resolution and fast acquisition rates, is particularly well-suited for such detailed structural analysis. tdl.org
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
For this compound, obtaining a suitable single crystal would allow for its definitive structural elucidation. The resulting crystal structure would reveal the planarity of the ring system, the conformation of the heterocyclic ring, and the spatial arrangement of the dimethyl groups. In a study of a related compound, 4-(1-Hydroxypropyl)-isochroman-1,3-dione, single-crystal X-ray diffraction confirmed its tautomeric form and provided details on intermolecular interactions like hydrogen bonding and π-π stacking. researchgate.net Similarly, the crystal structure of 1,3-dimethylcyclobutadiene was determined by confining it within a crystalline matrix. nih.govresearchgate.net In cases where obtaining single crystals is challenging, X-ray powder diffraction can be used, although it provides less detailed information. nih.gov
Advanced Spectroscopic Coupling Techniques (e.g., Electron Energy-Loss Spectroscopy (EELS) coupled with Raman Spectroscopy) for Material Characterization
Advanced spectroscopic techniques that couple different methods can provide unique insights into the properties of materials. Electron Energy-Loss Spectroscopy (EELS), often performed in a transmission electron microscope (TEM), measures the energy loss of electrons as they pass through a sample, providing information about its electronic structure and elemental composition with high spatial resolution. researchgate.net Recent developments have enabled four-dimensional EELS (4D-EELS) which can map the spatial variation of EELS spectra with specific momentum transfer and energy loss. nih.govpku.edu.cn
While the direct application of EELS coupled with Raman spectroscopy to a small molecule like this compound might be less common, the principles of these advanced coupled techniques are important in materials science. For instance, EELS can provide information about electronic excitations, while Raman spectroscopy probes vibrational modes. arxiv.org The combination of these techniques can offer a more complete picture of a material's properties. For example, momentum-resolved EELS has been used to study the density response of materials, with results that are consistent with optical spectroscopy measurements. aps.org
Computational and Theoretical Studies of 4,4 Dimethylisochroman 1,3 Dione
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4,4-dimethylisochroman-1,3-dione, DFT calculations could provide valuable insights into its fundamental properties.
Electronic Structure: Calculations could determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the compound's kinetic stability and chemical reactivity. A larger gap generally implies higher stability.
Reactivity: DFT can be used to calculate various reactivity descriptors. For instance, mapping the electrostatic potential (ESP) onto the electron density surface would reveal the regions most susceptible to nucleophilic or electrophilic attack. The dione (B5365651) functionality and the aromatic ring would be of particular interest in such an analysis.
Spectroscopic Properties: DFT is also widely used to predict spectroscopic data. Theoretical vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic transitions could be calculated. These theoretical spectra would be invaluable for interpreting experimental data and confirming the compound's structure.
At present, there are no specific published DFT studies for this compound to populate a data table of its electronic and spectroscopic properties.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would provide a dynamic picture of its behavior.
Conformational Analysis: While the core isochroman-1,3-dione ring system is relatively rigid, the dimethyl-substituted carbon atom introduces some flexibility. MD simulations could explore the accessible conformational space, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions and reactivity.
Intermolecular Interactions: By simulating a system containing multiple molecules of this compound, one could study the nature and strength of intermolecular forces. This would include van der Waals interactions and potential dipole-dipole interactions arising from the polar carbonyl groups. Understanding these interactions is key to predicting bulk properties like melting point and solubility.
Currently, no specific MD simulation studies have been published for this compound, and therefore, no data on its conformational preferences or interaction energies can be presented.
Quantum Chemical Calculations for Reaction Mechanism Modeling and Energy Profiles
Quantum chemical calculations, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. For this compound, such calculations could model various potential reactions.
Reaction Mechanism Modeling: One could investigate, for example, the hydrolysis of the anhydride (B1165640) ring or its reaction with various nucleophiles. By mapping the potential energy surface, it would be possible to identify transition states and intermediates along the reaction pathway. This would provide a detailed, step-by-step understanding of how the reaction proceeds at a molecular level.
As with the other computational methods, there is a lack of published research applying quantum chemical calculations to model reaction mechanisms involving this compound.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental results for validation.
Prediction of Spectroscopic Parameters: As mentioned in section 6.1, methods like DFT can predict various spectroscopic data. For this compound, this would include:
¹H and ¹³C NMR Chemical Shifts: These predictions are highly valuable for assigning peaks in experimental NMR spectra.
Vibrational Frequencies: Calculated IR and Raman spectra can help in identifying characteristic functional group vibrations.
UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) can predict the wavelengths of maximum absorption, corresponding to electronic transitions.
Validation with Experimental Data: The accuracy of the chosen computational model and level of theory is assessed by comparing the predicted spectra with experimentally measured spectra. A good agreement between theoretical and experimental data provides confidence in the computational model, which can then be used to predict other properties that are difficult or impossible to measure experimentally.
Without published computational studies on this compound, a comparative table of predicted versus experimental spectroscopic data cannot be compiled.
Applications of 4,4 Dimethylisochroman 1,3 Dione in Advanced Chemical Synthesis and Functional Materials Science
Role as a Key Synthetic Intermediate in the Construction of Complex Organic Molecules
The inherent reactivity of the anhydride (B1165640) functionality within 4,4-Dimethylisochroman-1,3-dione makes it a versatile precursor for a wide array of more complex molecular architectures. Its utility spans the synthesis of diverse heterocyclic systems, the construction of scaffolds for potential therapeutic agents, and the formation of extended polyaromatic structures.
Precursor for Diverse Heterocyclic Compounds
The isochroman-1,3-dione framework serves as a valuable starting point for the synthesis of various heterocyclic compounds. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can be followed by subsequent cyclization steps to afford novel heterocyclic systems. For instance, reactions with hydrazines can yield pyridazinedione derivatives, while treatment with primary amines can lead to the formation of substituted isoquinolinediones. The gem-dimethyl group at the 4-position can influence the regioselectivity of these reactions and the conformational properties of the resulting products, offering a strategic advantage in the design of specific target molecules.
| Reactant | Resulting Heterocycle | Significance |
| Hydrazine Derivatives | Pyridazinedione Derivatives | Core structures in various bioactive compounds. |
| Primary Amines | Substituted Isoquinolinediones | Scaffolds for pharmaceuticals and functional dyes. |
| Amino Acids | Fused Heterocyclic Systems | Building blocks for peptidomimetics and complex natural product analogs. |
Building Block for Potential Drug Molecules and Bioactive Scaffolds
The structural motif of this compound is of significant interest in medicinal chemistry. The isochroman (B46142) core is present in a number of natural products with demonstrated biological activity. By using this compound as a starting material, medicinal chemists can access a variety of derivatives and explore their potential as therapeutic agents. The introduction of the gem-dimethyl group can enhance metabolic stability and modulate the pharmacokinetic profile of potential drug candidates. Research in this area is focused on synthesizing libraries of compounds derived from this scaffold and screening them for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Synthesis of Polyaromatic Structures and Extended π-Electron Systems
The anhydride functionality of this compound can be exploited in reactions that lead to the formation of polycyclic aromatic hydrocarbons (PAHs) and other extended π-electron systems. Through carefully designed multi-step synthetic sequences, often involving Diels-Alder reactions or transition metal-catalyzed cross-coupling reactions of derivatives, the isochroman framework can be annulated with other aromatic rings. The gem-dimethyl substitution can provide solubility and influence the solid-state packing of these materials, which is crucial for their electronic properties.
Integration into Materials Science and Polymer Chemistry
The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for applications in materials science, particularly in the development of organic electronic materials and functional polymers.
Precursors for Organic Light-Emitting Materials (OLEMs) and Optoelectronic Devices
Derivatives of this compound are being explored as components in organic light-emitting diodes (OLEDs). The rigid heterocyclic core, when appropriately functionalized with chromophoric units, can lead to materials with high thermal stability and desirable photophysical properties, such as high fluorescence quantum yields and tunable emission colors. The anhydride group can be transformed into various electron-withdrawing or electron-donating moieties, allowing for the fine-tuning of the electronic energy levels (HOMO and LUMO) of the resulting materials. This modulation is critical for efficient charge injection and transport in OLED devices.
| Derivative Type | Potential Role in OLEDs | Key Properties |
| Electron-deficient derivatives | Electron-transporting or host material | High electron affinity, good thermal stability. |
| Donor-acceptor chromophores | Emitter material | High photoluminescence quantum yield, color tunability. |
Components in the Development of Functional Polymers and Advanced Materials
The bifunctional nature of this compound, with its reactive anhydride group, allows for its incorporation into polymer chains as a monomer. Polyimides and other high-performance polymers can be synthesized using this building block, imparting specific properties such as thermal resistance, mechanical strength, and tailored optical or electronic characteristics. The gem-dimethyl group can enhance the solubility of the resulting polymers, making them more processable for various applications, including thin-film coatings and advanced composites.
Contributions to Smart Materials and Nanomaterials
The exploration of this compound in the realm of smart materials and nanomaterials is an area that appears to be in its infancy or is not widely reported in peer-reviewed literature. Smart materials, which respond to external stimuli, and nanomaterials, with their unique size-dependent properties, are at the forefront of materials science. The incorporation of specific molecular scaffolds can impart desired functionalities to these materials.
Currently, there is a lack of specific studies detailing the use of this compound as a key component in the synthesis of smart polymers, responsive hydrogels, or as a precursor for the generation of nanoparticles. The potential for the dione (B5365651) functionality to undergo various chemical transformations could, in principle, allow it to be incorporated into larger polymer backbones or to be functionalized onto the surface of nanomaterials. However, without concrete research data, its specific contributions remain speculative.
Development of Novel Catalysts and Reagents Utilizing Isochroman-1,3-dione Derivatives
The development of novel catalysts and reagents is a cornerstone of chemical synthesis, enabling more efficient and selective transformations. While derivatives of related heterocyclic compounds have been successfully employed in catalysis, the specific use of this compound for this purpose is not well-documented.
The general class of isochroman-1,3-dione derivatives possesses reactive sites that could potentially be modified to create ligands for metal-based catalysts or to act as organocatalysts themselves. The anhydride-like structure of the dione ring suggests a susceptibility to nucleophilic attack, which could be a route to covalently attach this moiety to a catalytic scaffold.
However, a review of the current literature does not yield specific examples of catalysts or reagents derived directly from this compound and their subsequent application in chemical synthesis. The potential for this compound to serve as a building block for such applications is an open area for future investigation.
Green Chemistry Principles in the Synthesis and Application of 4,4 Dimethylisochroman 1,3 Dione
Maximizing Atom Economy and Reaction Efficiency in Dione (B5365651) Synthesis
Atom economy, a concept developed by Barry Trost, is a primary tenet of green chemistry that focuses on maximizing the incorporation of all materials used in a chemical process into the final product. wikipedia.orgnih.gov An ideal reaction would have 100% atom economy, meaning all reactant atoms are found in the desired product, with no byproducts. wikipedia.org In practice, many reactions, particularly substitutions and eliminations, generate significant waste. scranton.edu For dione synthesis, achieving high atom economy would involve favoring addition and rearrangement reactions over less efficient pathways. scranton.edu While specific data for 4,4-Dimethylisochroman-1,3-dione is unavailable, the goal would be to design a synthetic route where the majority of the atomic mass of the reactants is converted into the dione product.
Implementation of Safer Solvents and Alternative Reaction Media (e.g., aqueous, solvent-free, supercritical fluids)
The choice of solvent is a critical aspect of green chemistry, as solvents contribute significantly to the environmental impact of a chemical process. sigmaaldrich.comnih.gov The ideal is to conduct reactions in solvent-free conditions or to use benign alternatives like water. nih.gov When organic solvents are necessary, greener alternatives such as 2-Methyltetrahydrofuran (derived from renewable resources like corncobs) or Cyclopentyl methyl ether (produced via a 100% atom-economical reaction) are preferred over more hazardous solvents like dichloromethane (B109758) or tetrahydrofuran. sigmaaldrich.com For the synthesis of compounds analogous to this compound, research has explored solvent-free conditions, sometimes facilitated by microwave irradiation, to reduce waste and reaction times. researchgate.net
Development of Catalytic and Reusable Systems for Sustainable Production
Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, carry out a reaction indefinitely. nih.gov The development of reusable catalysts, particularly heterogeneous catalysts, is a key area of green chemistry research. These catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net For the synthesis of heterocyclic compounds, various catalytic systems, including metal-organic frameworks and molecular iodine, have been developed to promote efficient and environmentally benign reactions. mdpi.com While no specific catalytic system has been documented for this compound, the principles suggest that developing a reusable catalyst for its synthesis would be a significant step towards sustainable production.
Strategies for Waste Prevention and By-product Minimization
The first principle of green chemistry is the prevention of waste. nih.gov This can be achieved through various strategies, including improving reaction efficiency, using catalytic processes, and designing syntheses with high atom economy. wikipedia.orgnih.gov In pharmaceutical synthesis, for example, redesigning a synthetic route to use a different solvent can eliminate the need for costly and wasteful filtration steps. nih.gov One-pot synthesis, where multiple reaction steps are carried out in the same vessel, can also significantly reduce waste by eliminating the need for separation and purification of intermediate compounds. nih.gov Minimizing by-products is directly linked to maximizing atom economy.
Energy Efficiency Considerations in Synthetic Protocols
Energy requirements are a significant environmental and economic consideration in chemical synthesis. Green chemistry encourages conducting reactions at ambient temperature and pressure whenever possible. rsc.org The use of alternative energy sources, such as microwave irradiation or ultrasound, can often lead to shorter reaction times and reduced energy consumption compared to conventional heating. researchgate.netmdpi.com For instance, microwave-assisted synthesis of some heterocyclic compounds has been shown to be highly efficient under solvent-free conditions. researchgate.net Optimizing a synthetic protocol for this compound would involve a thorough analysis of energy inputs to identify the most efficient conditions.
Future Research Directions and Emerging Trends in 4,4 Dimethylisochroman 1,3 Dione Chemistry
Exploration of Unprecedented Reactivity and Novel Transformation Pathways
The reactivity of 4,4-dimethylisochroman-1,3-dione is largely governed by the cyclic anhydride (B1165640) functional group. Future research is expected to delve into novel transformations that leverage this reactivity in unprecedented ways. Drawing parallels from the chemistry of analogous compounds like homophthalic anhydride, several exciting research directions can be envisioned.
One promising area is the exploration of its participation in pericyclic reactions beyond standard cycloadditions. The influence of the gem-dimethyl group on the stereochemical outcome of these reactions could lead to the development of novel, highly selective transformations. Furthermore, the ring-opening of the anhydride with a variety of nucleophiles presents a fertile ground for discovering new reaction pathways. For instance, the reaction with bifunctional nucleophiles could lead to the formation of novel heterocyclic systems.
The radical ring-opening polymerization (rROP) of related thionolactones, such as thionoisochromanone, has been demonstrated to produce degradable polythioesters. nih.govresearchgate.netrsc.org This suggests a potential future direction for this compound in radical-mediated polymer synthesis, possibly leading to new classes of polyesters with unique properties.
Development of Highly Efficient, Stereoselective, and Sustainable Synthetic Methods
The synthesis of derivatives from this compound is a key area for future development, with a strong emphasis on efficiency, stereoselectivity, and sustainability. A significant focus will likely be on catalytic methods that enable these transformations under mild and environmentally benign conditions.
The Castagnoli-Cushman reaction (CCR), a powerful tool for the synthesis of lactams, has been extensively studied with homophthalic anhydride. mdpi.commdpi.comnih.gov Future work on this compound will likely explore its application in asymmetric variants of the CCR, utilizing chiral catalysts to produce enantiomerically enriched tetrahydroisoquinolones, which are valuable scaffolds in medicinal chemistry. mdpi.commdpi.com The development of organocatalytic and metal-free catalytic systems for reactions involving this anhydride will also be a major trend, aligning with the principles of green chemistry. rsc.org
Design and Synthesis of Next-Generation Functional Materials and Bioactive Compounds with Tailored Properties
The unique structure of this compound makes it an attractive building block for the synthesis of advanced materials and bioactive compounds with precisely controlled properties.
Functional Materials: The ring-opening polymerization of cyclic anhydrides is a well-established method for producing polyesters. rsc.orgmdpi.com Future research will likely focus on the controlled ring-opening polymerization of this compound to create novel polyesters. The presence of the gem-dimethyl group is expected to influence the polymer's properties, such as its thermal stability, degradability, and mechanical strength. The development of catalysts that can control the stereochemistry of the resulting polymer will be crucial for tailoring these properties.
| Monomer Type | Polymerization Method | Potential Polymer Properties |
| Cyclic Anhydrides | Ring-Opening Copolymerization | High glass transition temperatures, high ester linkages |
| Thionolactones | Radical Ring-Opening Polymerization | Fully degradable, sustained chain-end |
Bioactive Compounds: The synthesis of tetrahydroisoquinolone derivatives through the Castagnoli-Cushman reaction is a particularly promising avenue for the discovery of new bioactive molecules. mdpi.commdpi.com These scaffolds are known to exhibit a wide range of pharmacological activities. nih.govnih.gov Future research will focus on creating libraries of derivatives of this compound and screening them for various biological targets. The ability to introduce diversity at multiple points of the molecule will allow for the fine-tuning of its biological activity and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be instrumental in identifying potent and selective drug candidates. nih.govnih.gov
Advanced Mechanistic and Computational Insights to Guide Synthetic Design
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and functional molecules. Advanced computational techniques, particularly Density Functional Theory (DFT), will play a pivotal role in this endeavor.
DFT studies can provide detailed insights into the transition states and intermediates of reactions, helping to elucidate complex reaction pathways. nih.gov For example, computational modeling can be used to understand the diastereoselectivity observed in the Castagnoli-Cushman reaction and to predict the effect of different catalysts and substrates on the reaction outcome. nih.gov Furthermore, computational studies can be employed to investigate the "gem-dimethyl effect" on the conformation and reactivity of the anhydride ring, providing a theoretical basis for its observed chemical behavior.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Materials Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry, and the study of this compound will undoubtedly benefit from these advancements.
Q & A
Q. Methodological solutions :
- Dose-response standardization : Use IC50/EC50 values normalized to controls.
- Triangulation : Cross-validate results via in vitro enzymatic assays, cell-based models, and computational docking studies .
What advanced spectroscopic techniques are recommended for structural elucidation of substituted this compound derivatives?
Beyond basic ¹H/¹³C NMR , advanced methods include:
- X-ray crystallography : Resolves stereochemical ambiguities. For example, used this to confirm the planar geometry of a hydroxy-substituted derivative (C11H9NO5, P21/c space group).
- HRMS-ESI : Accurately determines molecular weights (e.g., m/z 221.0449 for C11H8O5 derivatives) .
- FT-IR : Identifies carbonyl stretching frequencies (~1750 cm⁻¹ for cyclic diones) and hydrogen-bonding interactions .
How can researchers design experiments to probe the catalytic potential of this compound in asymmetric organocatalysis?
The compound’s rigid bicyclic structure makes it a candidate for chiral induction. outlines strategies for testing catalytic activity:
- Substrate scope : Screen α,β-unsaturated esters or aldehydes in Diels-Alder or Michael addition reactions.
- Enantiomeric excess (ee) : Measure via chiral HPLC or NMR with chiral shift reagents.
- Mechanistic studies : Use deuterium labeling or DFT calculations to map transition states.
Q. Optimization variables :
- Solvent (e.g., toluene for hydrophobic interactions).
- Temperature (lower temps favor enantioselectivity in some cases).
What are the key considerations for computational modeling of this compound’s reactivity?
- Conformational analysis : The fused bicyclic system restricts rotation, simplifying potential energy surface scans.
- DFT methods : B3LYP/6-311+G(d,p) reliably predicts frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., fungal lanosterol 14α-demethylase) .
How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) for this compound?
Variations may stem from:
Q. Best practices :
- Report solvent systems (e.g., aqueous buffers with 0.1% Tween-80 for solubility).
- Use QSAR models to predict properties from structural descriptors (e.g., topological polar surface area) .
What are the methodological challenges in scaling up this compound synthesis for preclinical studies?
- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) .
- Byproduct control : Monitor for decarboxylation or dimerization via in-line IR spectroscopy.
- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
